Welcome to the BenchChem Online Store!
molecular formula C21H19F3N4O3 B8355521 Ethyl 1-(2,4-difluorophenyl)-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 104051-62-9

Ethyl 1-(2,4-difluorophenyl)-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No. B8355521
M. Wt: 432.4 g/mol
InChI Key: CSGZDBLFJFQRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04851535

Procedure details

In 4 ml of methylene chloride was dissolved 270 mg of anhydrous piperazine, and 400 mg of ethyl 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(2,4,6-triisopropylbenzenesulfonyloxy)-1,8-naphthyridine-3-carboxylate was added to the resulting solution, after which the resulting mixture was subjected to reaction with ice-cooling for 1 hour. To the reaction mixture were added 20 ml of ethyl acetate and 10 ml of water, and the organic layer was separated, washed successively with 10 ml of saturated aqueous sodium hydrogencarbonate solution and 10 ml of saturated aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure, and to the crystalline material thus obtained was added 5 ml of diethyl ether, after which crystals were collected by filtration to obtain 250 mg (yield 91.2%) of ethyl 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylate having a melting point of 208°-211° C.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step Two
Name
ethyl 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(2,4,6-triisopropylbenzenesulfonyloxy)-1,8-naphthyridine-3-carboxylate
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[F:7][C:8]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:9]=1[N:15]1[C:24]2[C:19](=[CH:20][C:21]([F:44])=[C:22](OS(C3C(C(C)C)=CC(C(C)C)=CC=3C(C)C)(=O)=O)[N:23]=2)[C:18](=[O:45])[C:17]([C:46]([O:48][CH2:49][CH3:50])=[O:47])=[CH:16]1.C(OCC)(=O)C.O>C(Cl)Cl.C(OCC)C>[F:7][C:8]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:9]=1[N:15]1[C:24]2[C:19](=[CH:20][C:21]([F:44])=[C:22]([N:1]3[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]3)[N:23]=2)[C:18](=[O:45])[C:17]([C:46]([O:48][CH2:49][CH3:50])=[O:47])=[CH:16]1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
270 mg
Type
reactant
Smiles
N1CCNCC1
Name
ethyl 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(2,4,6-triisopropylbenzenesulfonyloxy)-1,8-naphthyridine-3-carboxylate
Quantity
400 mg
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)N1C=C(C(C2=CC(=C(N=C12)OS(=O)(=O)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)F)=O)C(=O)OCC
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the resulting solution
CUSTOM
Type
CUSTOM
Details
after which the resulting mixture was subjected to reaction with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed successively with 10 ml of saturated aqueous sodium hydrogencarbonate solution and 10 ml of saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to the crystalline material thus obtained
FILTRATION
Type
FILTRATION
Details
after which crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)N1C=C(C(C2=CC(=C(N=C12)N1CCNCC1)F)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 91.2%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.